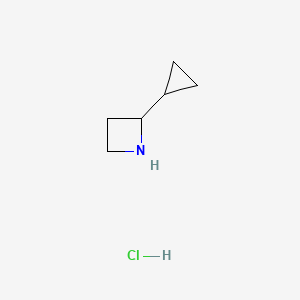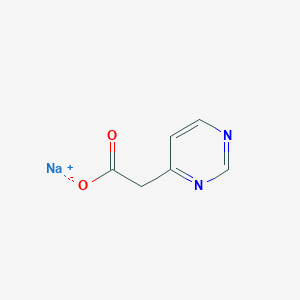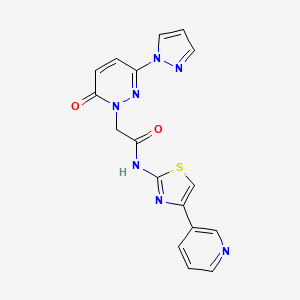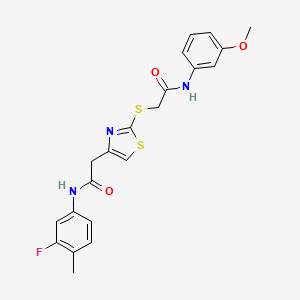
2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is a derivative of benzofuran, which is a heterocyclic compound with a fused benzene and furan ring. The presence of a carboxylic acid group makes it a potential intermediate for pharmaceuticals and agrochemicals. The methyl group at the 2-position indicates a substitution that could affect the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of related tetrahydrofuran derivatives has been explored in various studies. For instance, an efficient synthesis of 2-substituted tetrahydrofuran-3,5-dicarboxylic acid derivatives was developed starting from 5-norborne-2-ol, leading to the key intermediate with a six-step sequence involving base-catalyzed methanolysis-rearrangement . Another study demonstrated a stereoselective synthesis of 2,5-disubstituted tetrahydrofurans using electrophilic cyclisation mediated by metachloroperoxybenzoic acid . Additionally, a novel electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation was used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of a closely related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, was elucidated using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques could similarly be employed to determine the molecular structure of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, providing valuable information on its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives can be influenced by substituents on the ring system. For example, the optical isomers of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate were prepared through optical resolution and chiral synthesis, indicating that chiral centers in such compounds can be effectively manipulated . This suggests that the synthesis and reactivity of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid could also be influenced by its stereochemistry.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid are not directly reported in the provided papers, the studies on related compounds can offer some predictions. The presence of a carboxylic acid group generally increases solubility in polar solvents and the potential for hydrogen bonding. The methyl group may slightly increase hydrophobic character. The compound's melting point, boiling point, and stability would need to be determined experimentally, but can be inferred to some extent from the behavior of similar structures discussed in the literature .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid derivatives have been used in the synthesis of various novel compounds. For instance, ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, a derivative, was involved in the synthesis of different hydrazides, hydrazones, oxadiazoles, selenadiazoles, and thiadiazoles with potential pharmacological properties (Shekarchi et al., 2003).
Biological Evaluation
- Derivatives of 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, such as 7-aryl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acids, were synthesized and evaluated for antimicrobial and antioxidant properties. Some of these compounds showed promising antifungal and antibacterial activity, as well as remarkable radical scavenging abilities (Raghavendra et al., 2017).
Optical Resolution and Chiral Synthesis
- Optical isomers of compounds related to 2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, such as methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate, were prepared using both optical resolution and chiral synthesis. These methods have implications in the large-scale preparation of enantiomerically pure compounds (Yodo et al., 1988).
Chemical Characterization and Complex Formation
- The chemical properties and complex formation capabilities of compounds like ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, a close derivative, have been explored. Their acid-base properties, solubility, chemical stability, and ability to form complexes with metals like Cu(II), Co(II), and Ni(II) have been studied, which is significant for potential applications in coordination chemistry (Chekanova et al., 2014).
Synthesis and Analysis Techniques
- Methods for the synthesis and analysis of related compounds, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, have been developed. These methods, including thermal one-pot cyclization and base-catalyzed hydrolysis, aid in understanding the structural and chemical properties of these compounds (Mori et al., 2020).
Propiedades
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-6-9(10(11)12)7-4-2-3-5-8(7)13-6/h2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXHUEFHBLFIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20984590 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid | |
CAS RN |
66091-48-3 |
Source


|
| Record name | 2-Methyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20984590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2501477.png)




![Ethyl 2-[[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]acetate](/img/structure/B2501483.png)
![Ethyl 2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2501486.png)
![6-(Pyridin-4-yl)-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2501487.png)

![2-[(4-Fluorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2501490.png)



![Methyl 4-[methyl(phenylsulfonyl)amino]benzoate](/img/structure/B2501499.png)